2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- is a complex organic compound that features a pyridinone core substituted with ethyl, indolylmethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 1H-indole-3-carbaldehyde, followed by reduction and amination steps. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyridinone moieties, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridinone core may participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: These compounds share the pyridinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Compounds with an indole moiety, such as tryptophan and serotonin, exhibit different biological activities due to their distinct structural features.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- lies in its combination of the pyridinone and indole moieties, which confer a unique set of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
143707-96-4 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-ethyl-3-(1H-indol-3-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O/c1-3-12-8-16(17(21)20-11(12)2)19-10-13-9-18-15-7-5-4-6-14(13)15/h4-9,18-19H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
IVYXCNFPTFUCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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